5,6-Dihydroxy-3,7,4'-trimethoxyflavone
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Overview
Description
5,6-Dihydroxy-3,7,4'-trimethoxyflavone is a natural product found in Pulicaria odora, Pulicaria dysenterica, and other organisms with data available.
Scientific Research Applications
Antitumor Activity
5,6-Dihydroxy-3,7,4'-trimethoxyflavone, isolated from Artemisia argyi, has shown promising antitumor activity. It inhibits farnesyl protein transferase and suppresses the proliferation of tumor cell lines. Notably, it demonstrated significant inhibition of colon tumor growth in mice without causing weight loss, highlighting its potential as an antitumor agent (Seo et al., 2003).
Enzyme Inhibition
Compounds structurally similar to this compound have been found to exhibit enzyme-inhibitory activities. For instance, derivatives from Duranta repens demonstrated significant inhibition against thrombin, an enzyme involved in blood clotting (Anis et al., 2001).
Antimicrobial Properties
Flavones related to this compound have been isolated from Artemisia giraldii, exhibiting antibiotic activity against a range of bacteria and fungi, indicating potential applications in treating microbial infections (Zheng et al., 1996).
Antiviral Activity
A derivative of this flavone, Ro 09-0179, has shown potent antiviral activity, particularly against human picornaviruses such as rhinoviruses and coxsackieviruses. This suggests potential applications in the treatment of viral infections (Ishitsuka et al., 1982).
Properties
Molecular Formula |
C18H16O7 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5,6-dihydroxy-3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)17-18(24-3)16(21)13-11(25-17)8-12(23-2)14(19)15(13)20/h4-8,19-20H,1-3H3 |
InChI Key |
OIQSGZWRLLAFNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC |
Synonyms |
6-hydroxykaempferol 3,7,4'-trimethyl ether tanetin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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